3,3,4,4-Tétraéthoxybut-1-yne

Vue d'ensemble

Description

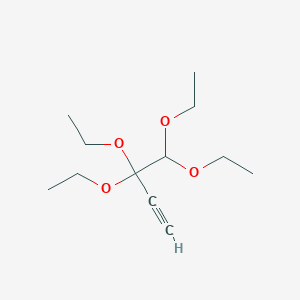

3,3,4,4-Tetraethoxybut-1-yne is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,3,4,4-Tetraethoxybut-1-yne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3,4,4-Tetraethoxybut-1-yne including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse d'alcynes fonctionnalisés

Le TEB sert de substrat précieux dans la synthèse d'alcynes fonctionnalisés. Ces composés sont essentiels en synthèse organique en raison de leur capacité à allonger les chaînes carbonées et à introduire une variété de groupes fonctionnels et de motifs cycliques .

Production de furannes hautement substitués

Les chercheurs utilisent le TEB pour produire des furannes hautement substitués, qui sont importants dans le développement de produits pharmaceutiques et d'agrochimiques en raison de leurs diverses activités biologiques .

Création de furfurales substitués par des amines

Le TEB est utilisé pour synthétiser des furfurales substitués par des amines. Ces composés ont des applications dans la synthèse de médicaments et d'autres molécules bioactives .

Développement de triazoles fonctionnalisés

Les triazoles fonctionnalisés, qui ont des applications allant des produits pharmaceutiques à la science des matériaux, peuvent être synthétisés à partir du TEB. Ce processus implique l'utilisation de la cycloaddition azide-alcyne de Huisgen .

Synthèse d'analogues de glucides désoxygénés

Le TEB est essentiel dans la synthèse d'analogues de glucides désoxygénés. Ces analogues sont importants en chimie médicinale pour le développement d'agents antiviraux, antibactériens et anticancéreux .

Formation de divers hétérocycles

Le composé est également utilisé dans la formation de divers hétérocycles, qui sont des structures fondamentales dans de nombreux médicaments et agrochimiques .

Mécanisme D'action

Target of Action

It is known that this compound is used as a starting material for the synthesis of various carbohydrate analogues . These analogues can potentially interact with a variety of biological targets, depending on their specific structures.

Mode of Action

3,3,4,4-Tetraethoxybut-1-yne is a highly functionalized compound that undergoes various chemical reactions. For instance, it can react with selected mono- and bis-nucleophilic reagents in a Michael fashion, leading to the formation of corresponding α,β-unsaturated alkenones . The configuration of the resulting alkenones depends on the nature of the nucleophile .

Biochemical Pathways

It is known that this compound can be used to synthesize γ-hydroxy-α,β-unsaturated acetylenic ketones . These ketones can potentially participate in various biochemical reactions and affect different pathways.

Action Environment

The action of 3,3,4,4-Tetraethoxybut-1-yne can be influenced by various environmental factors. For instance, the outcome of its reaction with benzyl azide in the presence of a Copper (I) salt is sensitive to the structure of the alkyne and the nature of the metal salt . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by factors such as pH, temperature, and the presence of other chemical entities.

Analyse Biochimique

Biochemical Properties

3,3,4,4-Tetraethoxybut-1-yne plays a significant role in biochemical reactions, particularly in the synthesis of α,β-unsaturated acetylenic ketones. These ketones, derived from 3,3,4,4-Tetraethoxybut-1-yne, interact with various nucleophilic reagents in a Michael addition fashion, leading to the formation of α,β-unsaturated alkenones . The interactions between 3,3,4,4-Tetraethoxybut-1-yne and nucleophiles are influenced by the nature of the nucleophile, with hydrogen bonding favoring Z geometry and the absence of hydrogen bonds favoring E geometry .

Cellular Effects

The effects of 3,3,4,4-Tetraethoxybut-1-yne on cellular processes are profound. This compound influences cell function by participating in the synthesis of various bioactive molecules. For instance, it is used in the synthesis of 1,4-disubstituted 1,2,3-triazoles, which have shown potential in medicinal chemistry

Molecular Mechanism

At the molecular level, 3,3,4,4-Tetraethoxybut-1-yne exerts its effects through binding interactions with biomolecules. It participates in conjugate addition reactions with nucleophiles, leading to the formation of α,β-unsaturated alkenones . These reactions are highly regioselective, and the configuration of the resulting products depends on the nature of the nucleophile. Additionally, 3,3,4,4-Tetraethoxybut-1-yne can undergo deketalization to form γ-hydroxylated α,β-unsaturated acetylenic ketones, further expanding its chemical versatility .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 3,3,4,4-Tetraethoxybut-1-yne are crucial factors. This compound has been shown to decompose when reacted with sodium hydroxide in aqueous tetrahydrofuran, leading to the formation of carboxylic acids and terminal alkynes . Long-term studies on the effects of 3,3,4,4-Tetraethoxybut-1-yne on cellular function are limited, but its stability under various conditions is an area of active research.

Dosage Effects in Animal Models

The effects of 3,3,4,4-Tetraethoxybut-1-yne in animal models vary with dosage. While specific studies on its dosage effects are limited, it is known that the compound can be used to synthesize bioactive molecules that may exhibit dose-dependent effects. High doses of 3,3,4,4-Tetraethoxybut-1-yne or its derivatives could potentially lead to toxic or adverse effects, although detailed toxicological studies are needed to confirm this .

Metabolic Pathways

3,3,4,4-Tetraethoxybut-1-yne is involved in several metabolic pathways, particularly those related to the synthesis of α,β-unsaturated acetylenic ketones. These pathways involve interactions with various enzymes and cofactors, leading to the formation of bioactive molecules

Transport and Distribution

The transport and distribution of 3,3,4,4-Tetraethoxybut-1-yne within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can affect its biochemical activity . Understanding these transport mechanisms is essential for optimizing its use in biochemical applications.

Subcellular Localization

3,3,4,4-Tetraethoxybut-1-yne’s subcellular localization is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, influencing its activity and function

Activité Biologique

3,3,4,4-Tetraethoxybut-1-yne (TEB) is a versatile compound that has garnered attention in synthetic organic chemistry due to its unique structural features and potential biological applications. This article delves into the biological activity of TEB, highlighting its role as a synthon in the synthesis of various biologically relevant compounds.

Structural Characteristics

TEB is characterized by its functional groups, including a triple bond, ketal, and acetal functionalities. These features make it an ideal starting material for the synthesis of carbohydrate derivatives and other biologically active compounds. The acidic acetylenic proton allows for further reactions with aldehydes and ketones, facilitating the formation of diverse structures.

Synthesis and Derivatives

TEB has been successfully utilized as a precursor in the synthesis of various α,β-unsaturated ketones and carbohydrate analogs. The following table summarizes some key derivatives synthesized from TEB along with their biological implications:

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| α,β-Unsaturated Alkenones | Michael addition with mononucleophiles | Potential anti-cancer properties |

| Carbohydrate Analogues | Multi-step synthesis from TEB | Enhanced antimicrobial activity |

| Furan Derivatives | Regiospecific ring opening reactions | Exhibited anti-inflammatory effects |

Case Studies

- Carbohydrate Analog Synthesis : A study demonstrated that TEB serves as an effective synthon for producing various deoxy sugars. These sugars are crucial in developing new antibiotics and other therapeutics due to their ability to mimic natural substrates in bacterial systems. The modifications introduced through TEB led to compounds that retained significant biological activity against resistant strains of bacteria .

- Anti-Cancer Activity : Research involving the derivatives of TEB has indicated potential anti-cancer properties. For instance, α,β-unsaturated alkenones derived from TEB were tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Properties : The synthesis of furan-containing compounds from TEB has revealed their potential as antimicrobial agents. These derivatives exhibited significant activity against various bacterial strains, suggesting that TEB-derived compounds could be developed into effective antibiotics .

Research Findings

Recent studies have focused on optimizing the reaction conditions for synthesizing TEB derivatives to enhance their biological activities. For example, the use of platinum-based catalysts has been shown to improve yields and selectivity in the formation of biologically active compounds . Furthermore, investigations into the mechanisms of action for these compounds are ongoing, with preliminary results indicating interactions at cellular levels that may lead to apoptosis in cancer cells .

Propriétés

IUPAC Name |

3,3,4,4-tetraethoxybut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-6-12(15-9-4,16-10-5)11(13-7-2)14-8-3/h1,11H,7-10H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYMVPKFTQBRIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C#C)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 3,3,4,4-Tetraethoxybut-1-yne considered a versatile synthon?

A1: 3,3,4,4-Tetraethoxybut-1-yne possesses a unique combination of functional groups, including a triple bond, a protected ketone, and a protected aldehyde. [] This makes it a highly versatile building block in organic synthesis, as it can participate in diverse reactions, ultimately leading to complex molecules. []

Q2: How can the reactivity of 3,3,4,4-Tetraethoxybut-1-yne be controlled in reactions with epoxides?

A2: The reaction outcome of 3,3,4,4-Tetraethoxybut-1-yne with epoxides can be steered by modifying the reaction conditions and the nature of the acetylide counterion. Using a lithium counterion in the presence of ammonia and HMPA leads to homopropargylic alcohols. [] Conversely, a magnesium bromide counterion promotes oxirane-to-aldehyde rearrangement, yielding propargylic alcohols. [, ]

Q3: What are the advantages of using 3,3,4,4-Tetraethoxybut-1-yne in the synthesis of carbohydrate analogues?

A3: Utilizing 3,3,4,4-Tetraethoxybut-1-yne as a starting material in the synthesis of 1-substituted 5,5-diethoxy-2,2-(propyl-1,3-disulfanyl)pentane-1,4-diols, key intermediates for carbohydrate analogues, allows for a shorter synthetic route compared to previous methods. [] This approach also allows for the introduction of diverse substituents at a later stage, providing greater flexibility in analogue design. []

Q4: How has statistical experimental design contributed to optimizing reactions involving 3,3,4,4-Tetraethoxybut-1-yne?

A4: A cyclopropanation reaction, a crucial step in the synthesis of 3,3,4,4-Tetraethoxybut-1-yne, was significantly optimized using statistical experimental design, specifically fractional factorial design and response surface modeling (RSM). [] This approach allowed for the identification of critical experimental variables and the establishment of optimal reaction conditions for maximizing yield. []

Q5: Can you provide an example of a specific reaction where 3,3,4,4-Tetraethoxybut-1-yne acts as a precursor for heterocycle formation?

A5: 3,3,4,4-Tetraethoxybut-1-yne serves as a valuable starting point for furan synthesis. By reacting the compound with 3-aroylquinoxalin-2(1H)-ones and subsequently treating the product under acidic conditions, a cyclization reaction occurs, leading to the formation of (E)-1,1-diethoxy-3-(3-hydroxy-3-arylfuro[2,3-b]quinoxalin-2(3H)-ylidene)propan-2-ones. [] This highlights the potential of 3,3,4,4-Tetraethoxybut-1-yne in accessing diverse heterocyclic scaffolds.

Q6: What are some of the challenges encountered when using 3,3,4,4-Tetraethoxybut-1-yne as a starting material in organic synthesis?

A6: One challenge lies in controlling the regio- and stereoselectivity of reactions involving 3,3,4,4-Tetraethoxybut-1-yne due to its multiple reactive sites. [] Additionally, certain reaction conditions, such as those involving sodium hydroxide in aqueous tetrahydrofuran, can lead to the decomposition of the compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.